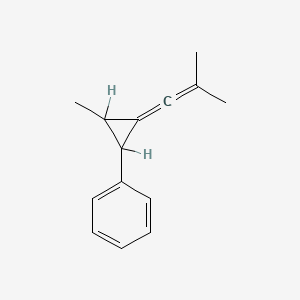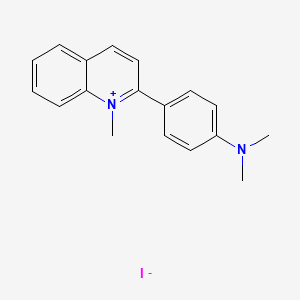
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is an organic compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a quinolinium core, a dimethylamino group, and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a quinoline derivative is reacted with a dimethylaminobenzaldehyde in the presence of a base. The resulting product is then methylated using methyl iodide to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: Its nonlinear optical properties make it suitable for use in photonic and optoelectronic devices.
作用机制
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest.
相似化合物的比较
Similar Compounds
Thioflavin T: A benzothiazole dye used in amyloid plaque detection.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its specific structural features and the presence of both a quinolinium core and a dimethylamino group
属性
CAS 编号 |
25413-35-8 |
|---|---|
分子式 |
C18H19IN2 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(1-methylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C18H19N2.HI/c1-19(2)16-11-8-15(9-12-16)18-13-10-14-6-4-5-7-17(14)20(18)3;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WLBNYYHYFXIYNR-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





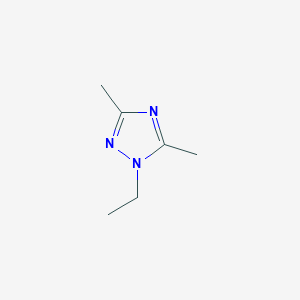
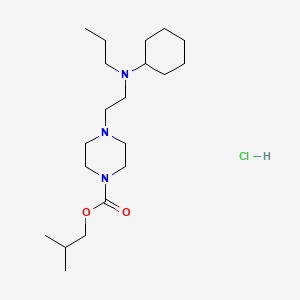
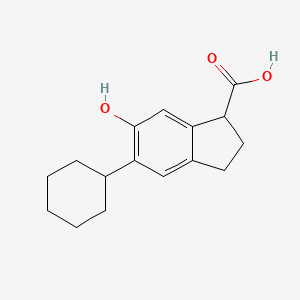
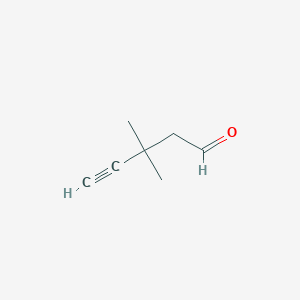

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
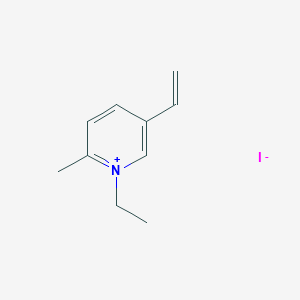
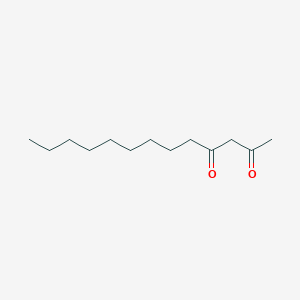
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
